2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole, also known as BF227, is a synthetic, small molecule compound primarily researched for its applications in positron emission tomography (PET) imaging. [, , , , , ] It functions as a radioactive tracer, binding to specific targets in the brain and allowing for visualization and quantification of those targets. [, , , , , ] While initially developed for imaging amyloid beta (Aβ) plaques in Alzheimer's disease (AD), research has indicated potential applications in detecting other protein aggregates, highlighting its versatile nature. [, , , , , ]
BF-227 is a radiolabeled compound primarily used in positron emission tomography (PET) imaging to detect amyloid plaques in the brain, which are associated with neurodegenerative diseases such as Alzheimer's disease. This compound belongs to a class of benzoxazole derivatives and has been studied for its binding affinity to amyloid-beta fibrils and alpha-synuclein aggregates, making it a valuable tool in neuroimaging research.
BF-227 is classified as a radiotracer, specifically a fluorine-18 labeled benzoxazole derivative. It is synthesized for use in PET imaging due to its ability to bind selectively to amyloid plaques in the brain. The compound has been investigated in various studies aimed at understanding its pharmacokinetics and binding characteristics in both healthy subjects and patients with Alzheimer's disease .
The synthesis of BF-227 involves several key steps:
The molecular structure of BF-227 features a benzoxazole core, which is crucial for its binding properties. The specific arrangement of atoms within this structure allows for interactions with amyloid fibrils:
BF-227 undergoes specific chemical reactions during its synthesis and application:
The mechanism of action for BF-227 involves its selective binding to amyloid plaques in the brain:
BF-227 exhibits several important physical and chemical properties:
BF-227 is primarily used in neuroimaging research:
BF-227 (2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole) represents a strategically optimized benzoxazole derivative within the class of molecular probes designed for positron emission tomography (PET) imaging of amyloid-β (Aβ) plaques in Alzheimer's disease (AD). Its design builds upon a benzoxazole scaffold, known for its inherent planar conformation and capacity for π-π stacking interactions with the β-sheet-rich structure of amyloid fibrils. Key structural modifications were introduced to enhance both binding affinity and blood-brain barrier (BBB) penetration [1] [6].
The core structural features driving BF-227's affinity include:
Table 1: Key Structural Features of BF-227 and Their Functional Roles
Structural Feature | Chemical Role | Functional Consequence |
---|---|---|
Benzoxazole Core | Rigid planar structure | Facilitates π-π stacking with β-sheets in Aβ fibrils |
Ethenyl Bridge (-CH=CH-) | Extends π-conjugation system | Enhances hydrophobic/stacking interactions; maintains planarity |
Dimethylaminothiazole | Electron-donating group | Improves electronic interaction with binding site; modulates affinity |
2-Fluoroethoxy at C6 | Moderately polar substituent | Improves solubility; reduces non-specific binding; maintains log P suitable for BBB penetration (~1.75) |
BF-227 exhibits high-affinity binding to synthetic Aβ₁₋₄₂ fibrils, a key pathological form in AD. Quantitative in vitro binding assays using competition against the established ligand [¹²⁵I]BF-180 demonstrated an inhibition constant (Ki) of 4.3 ± 1.5 nM [2] [6]. This low nanomolar affinity is a critical determinant for its effectiveness as a PET tracer, enabling specific binding to amyloid deposits at the low tracer concentrations achievable in vivo.
The binding kinetics were further characterized using radiolabeled [³H]BF-227, revealing dissociation constants (KD) of 15.7 nM for Aβ fibrils [9]. While demonstrating strong affinity for Aβ, BF-227 also binds to fibrillar α-synuclein (α-Syn), a hallmark of Parkinsonian syndromes, with a KD of 46.0 nM [1] [9]. This cross-reactivity translates to a binding selectivity ratio (defined as Ki(Aβ)/Ki(α-Syn)) of 0.23 for BF-227 [9]. A ratio less than 1 indicates higher affinity for α-Syn than Aβ, highlighting a significant limitation in selectivity for Aβ over other amyloidogenic proteins. This intrinsic property of the benzoxazole scaffold necessitates careful interpretation of PET signals, particularly in diseases or brain regions where co-pathologies (Aβ and α-Syn aggregates) might coexist [1] [9].
Table 2: Binding Affinities and Selectivity Profile of BF-227
Target Fibril Type | Affinity Measurement | Value (nM) | Source |
---|---|---|---|
Aβ₁₋₄₂ Fibrils (Synthetic) | Ki (Competitive Binding) | 4.3 ± 1.5 | [2] [6] |
Aβ Fibrils | KD ([³H]BF-227) | 15.7 | [9] |
α-Synuclein Fibrils | KD ([³H]BF-227) | 46.0 | [9] |
Selectivity Ratio (Aβ/α-Syn) | Ki(Aβ)/Ki(α-Syn) | 0.23 | [9] |
Binding studies also confirmed BF-227's preferential binding to dense-core amyloid plaques containing highly ordered, fibrillar Aβ, as opposed to diffuse plaques primarily composed of non-fibrillar Aβ species. This selectivity for fibrillar pathology is a key attribute for differentiating AD-related amyloid deposition from the diffuse deposits more commonly associated with normal aging [6].
BF-227 belongs to the class of molecular probes conceptually derived from the thioflavin family of amyloid-staining dyes (e.g., Thioflavin-S, Thioflavin-T). While sharing the core principle of interacting with the cross-β-sheet structure, BF-227 incorporates significant structural and functional improvements over its predecessors [2] [6].
Table 3: Comparison of BF-227 with Thioflavin-Based Amyloid Probes
Property | BF-227 | [¹¹C]PiB (PIB) | Thioflavin-S / Thioflavin-T | Functional Advantage of BF-227 |
---|---|---|---|---|
Chemical Class | Benzoxazole derivative | Benzothiazole derivative (Thioflavin-T analog) | Benzothiazole / Benzaminic | Optimized core for Aβ affinity and pharmacokinetics |
Aβ1-42 Ki (nM) | ~4.3 | ~1 - 10 [^1] | Micromolar range | Higher binding affinity for Aβ fibrils |
log P (Octanol/Water) | 1.75 | ~2.1 - 2.5 [^2] | High (poorly defined) | Better balance: good BBB penetration + faster washout from normal brain |
Primary Binding Target | Dense-core Aβ fibrils | Fibrillar Aβ (diffuse & dense) | General amyloid fibrils | More specific for AD-associated dense-core plaques |
Suitability for [¹⁸F] Label | Yes (via fluoroethoxy) | No (requires [¹¹C]methyl) | No | Potential for wider clinical use due to ¹⁸F half-life |
Initial Brain Uptake (Mouse, %ID/g) | 7.9% (2 min) | ~8-10% (2 min) [^3] | Not applicable (in vitro dye) | Comparable high uptake |
Clearance from Normal Brain | Moderate/Fast (3.7% ID/g at 10 min; 0.64% at 60 min) | Slower (especially white matter) | Not applicable | Improved target-to-background ratio over time |
[^1]: PiB affinity varies slightly depending on assay conditions but is generally in the low nanomolar range.[^2]: PiB is more lipophilic than BF-227.[^3]: PiB shows high initial uptake but slower clearance from specific regions like white matter.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7